molecular formula C14H13BrN2O4S B6125676 3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide

3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide

Cat. No. B6125676
M. Wt: 385.23 g/mol
InChI Key: AVAGWXCWURWBLC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide is a chemical compound that belongs to the class of hydrazides. It has been of great interest to researchers due to its potential applications in various fields, including medicinal chemistry and organic synthesis. In

Mechanism of Action

The mechanism of action of 3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide involves the inhibition of tubulin polymerization, which leads to the disruption of microtubule dynamics. This disruption ultimately leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has been shown to exhibit cytotoxic effects on cancer cells. It has also been reported to induce cell cycle arrest and apoptosis in cancer cells. In addition, it has been shown to inhibit the migration and invasion of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide in lab experiments is its relatively simple synthesis method. It is also a versatile building block for the synthesis of various compounds. However, one of the limitations of using 3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for the research on 3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide. One direction is the exploration of its potential use in combination with other anticancer agents to enhance its efficacy. Another direction is the investigation of its potential use in the treatment of other diseases such as Alzheimer's disease. Additionally, the development of new synthetic methods for the preparation of 3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide and its derivatives could lead to the discovery of new compounds with improved properties.

Synthesis Methods

The synthesis of 3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide involves the reaction of 4-methoxybenzenesulfonyl hydrazide with 3-bromobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or chloroform, and the product is obtained in good yield after purification using column chromatography.

Scientific Research Applications

3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit anticancer activity by inducing apoptosis in cancer cells. It has also been investigated for its potential use as a diagnostic tool for detecting cancer cells. In addition, 3-bromo-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has been used in organic synthesis as a building block for the synthesis of various compounds.

properties

IUPAC Name

3-bromo-N'-(4-methoxyphenyl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O4S/c1-21-12-5-7-13(8-6-12)22(19,20)17-16-14(18)10-3-2-4-11(15)9-10/h2-9,17H,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAGWXCWURWBLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-bromo-N'-(4-methoxyphenyl)sulfonylbenzohydrazide

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